

3,5-Dimethylhept-3-ene CAS number and chemical identifiers

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Compound of Interest

Compound Name: 3,5-Dimethylhept-3-ene

Cat. No.: B097480

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A Technical Guide to 3,5-Dimethylhept-3-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction: **3,5-Dimethylhept-3-ene** is an unsaturated hydrocarbon with the molecular formula C₉H₁₈. As an alkene, its structure is characterized by a seven-carbon chain with a double bond at the third position and methyl groups at the third and fifth positions. The presence of stereoisomerism (cis/trans and chiral centers) leads to several different forms of the molecule. This guide provides a summary of the key chemical identifiers, properties, and general synthetic approaches for **3,5-Dimethylhept-3-ene** based on publicly available data. Currently, there is limited information in the public domain regarding its specific biological activities or applications in drug development.

Chemical Identifiers and Properties

The chemical identifiers for **3,5-Dimethylhept-3-ene** can vary depending on the specific isomer. The compound is often available as a mixture of cis (Z) and trans (E) isomers.

Table 1: Chemical Identifiers for **3,5-Dimethylhept-3-ene**

Identifier	3,5-Dimethylhept-3-ene (Isomer Mixture)	(E)-3,5-Dimethylhept-3-ene	(Z)-3,5-Dimethylhept-3-ene
CAS Number	19549-93-0[1][2]	59643-68-4[3][4][5]	Not explicitly found
IUPAC Name	3,5-dimethylhept-3-ene[1][2]	(E)-3,5-dimethylhept-3-ene[3]	(Z)-3,5-dimethylhept-3-ene[6]
Molecular Formula	C9H18[1][2][3]	C9H18[3][4]	C9H18[6]
SMILES	<chem>CCC(C)C=C(C)CC</chem> [2][7]	<chem>CCC(C)/C=C(\C)/CC</chem> [3]	<chem>CCC(C)/C=C(/C)\CC</chem> [6]
InChI	InChI=1S/C9H18/c1-5-8(3)7-9(4)6-2/h7-8H,5-6H2,1-4H3[1][2]	InChI=1S/C9H18/c1-5-8(3)7-9(4)6-2/h7-8H,5-6H2,1-4H3/b9-7+[3]	InChI=1S/C9H18/c1-5-8(3)7-9(4)6-2/h7-8H,5-6H2,1-4H3/b9-7-[6]
InChIKey	OXOLZWHOQAEIAW-UHFFFAOYSA-N[1][2]	OXOLZWHOQAEIAW-VQHVLOKHSA-N[3]	OXOLZWHOQAEIAW-CLFYSBASSA-N[6]

Table 2: Computed Physicochemical Properties

Property	Value
Molecular Weight	126.24 g/mol [2][3]
Exact Mass	126.140850574 Da[3]
XLogP3-AA	4[3]
Hydrogen Bond Donor Count	0[3]
Hydrogen Bond Acceptor Count	0[3]
Rotatable Bond Count	3[3]
Topological Polar Surface Area	0 Å²[3]
Heavy Atom Count	9[3]
Complexity	90.2[3]

Experimental Protocols: General Synthesis of Alkenes

Specific experimental protocols for the synthesis of **3,5-Dimethylhept-3-ene** are not readily available in peer-reviewed literature. However, general methods for alkene synthesis are well-established and would be applicable. The two primary approaches are the dehydration of alcohols and the dehydrohalogenation of alkyl halides.

Dehydration of Alcohols

This method involves the elimination of a water molecule from an alcohol to form an alkene. The reaction is typically acid-catalyzed and heated.

General Protocol:

- The corresponding alcohol, 3,5-dimethylheptan-3-ol or 3,5-dimethylheptan-4-ol, would be used as the starting material.
- A strong acid, such as concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), is used as a catalyst.[1][8]

- The reaction mixture is heated to drive the elimination reaction.
- The mechanism proceeds via an E1 pathway, involving the formation of a carbocation intermediate.[\[1\]](#)[\[8\]](#)
- It is important to note that carbocation rearrangements can occur, potentially leading to a mixture of alkene products.[\[8\]](#)

Dehydrohalogenation of Alkyl Halides

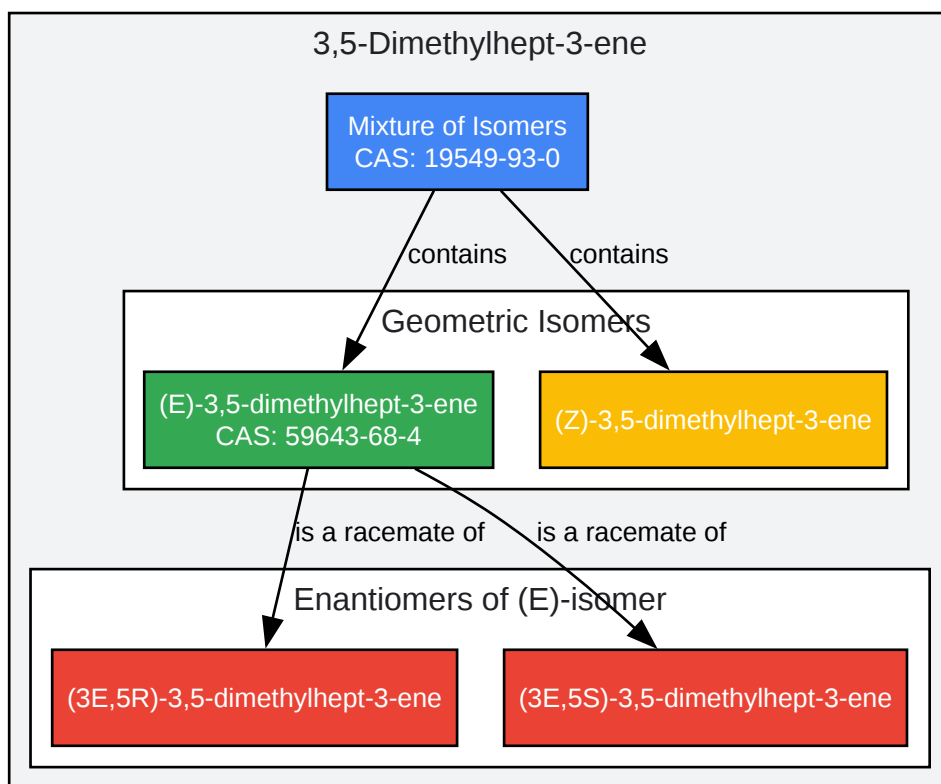
This process involves the elimination of a hydrogen and a halogen atom from an alkyl halide. The reaction is typically carried out using a strong base.

General Protocol:

- The starting material would be a haloalkane, such as 3-bromo-3,5-dimethylheptane or 4-bromo-3,5-dimethylheptane.
- A strong base, such as sodium hydroxide (NaOH), sodium ethoxide (NaOEt), or a bulky base like potassium tert-butoxide (t-BuOK), is used to promote the elimination.[\[3\]](#)
- The reaction generally follows an E2 mechanism.[\[1\]](#)[\[8\]](#)
- The choice of base can influence the regioselectivity of the double bond formation (Zaitsev vs. Hofmann product). For a trisubstituted alkene like **3,5-Dimethylhept-3-ene**, a non-bulky base would favor its formation.[\[3\]](#)[\[8\]](#)

Logical Relationships of 3,5-Dimethylhept-3-ene Isomers

The structure of **3,5-Dimethylhept-3-ene** allows for both geometric (cis/trans) and optical isomerism, leading to a number of stereoisomers. The following diagram illustrates the relationship between these isomers.



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